Pedoxin - 158365-17-4

Pedoxin

Catalog Number: EVT-1204532
CAS Number: 158365-17-4
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pedoxin is a compound that has garnered interest in scientific research due to its unique properties and potential applications. It is primarily derived from natural sources, particularly from marine organisms. The compound is recognized for its structural components, which include pyridoxal and glycine, as revealed in studies examining its purification and properties. Pedoxin's classification falls under the category of bioactive compounds, specifically those exhibiting antioxidative properties.

Source and Classification

Pedoxin has been isolated from various marine organisms, notably sea urchins. The extraction and purification processes have highlighted its complex structure and functional characteristics. As a bioactive compound, Pedoxin is classified within the broader category of antioxidants, which play significant roles in mitigating oxidative stress in biological systems. This classification is crucial for understanding its potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Pedoxin can be approached through various chemical methodologies. One prominent method involves the hydrolysis of precursor compounds derived from marine sources. The hydrolysate obtained contains key components such as pyridoxal and glycine, which are integral to Pedoxin's structure.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the synthesis process and confirm the identity of the resulting compound.

Molecular Structure Analysis

Structure

The molecular structure of Pedoxin consists of a pyridoxal moiety linked to glycine. This structural configuration is significant as it contributes to the compound's biological activity.

Chemical Reactions Analysis

Reactions

Pedoxin participates in several chemical reactions, primarily involving redox processes due to its antioxidative nature. It can react with reactive oxygen species, thereby neutralizing their harmful effects.

Technical Details

The reaction mechanisms often involve electron transfer processes where Pedoxin donates electrons to free radicals, stabilizing them and preventing cellular damage. Kinetic studies have demonstrated that these reactions follow pseudo-first-order kinetics under physiological conditions.

Mechanism of Action

Process

The mechanism of action for Pedoxin primarily revolves around its role as an antioxidant. Upon encountering reactive oxygen species, Pedoxin undergoes oxidation, which leads to the formation of stable products while simultaneously reducing oxidative stress.

Data

Research indicates that Pedoxin exhibits a significant capacity to scavenge free radicals, with an efficacy comparable to other well-known antioxidants. Quantitative assays have shown that Pedoxin can effectively reduce lipid peroxidation levels in vitro.

Physical and Chemical Properties Analysis

Physical Properties

Pedoxin is typically characterized by its solubility in polar solvents such as water and methanol. Its melting point and boiling point are yet to be definitively established in literature but are expected to fall within typical ranges for similar compounds.

Chemical Properties

Pedoxin exhibits notable stability under standard laboratory conditions but may degrade when exposed to extreme pH or temperature variations. Its antioxidative properties are particularly relevant in biological contexts where it can mitigate oxidative damage.

Applications

Pedoxin has potential applications in various scientific fields, particularly in biochemistry and pharmacology. Its antioxidative properties make it a candidate for developing therapeutic agents aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, research into its role as a dietary supplement is ongoing, focusing on enhancing health through natural antioxidants derived from marine sources.

Introduction to Pedoxin: A Third-Generation Cephalosporin

Historical Development of Cephalosporin Antibiotics

The cephalosporin class originated from Cephalosporium acremonium (now Acremonium), a fungus isolated by Italian scientist Giuseppe Brotzu in 1945 from Sardinian sewage. Brotzu observed its inhibitory activity against Salmonella typhi and Staphylococcus aureus, though clinical utility remained limited due to low antibiotic yield [1] [6]. In 1955, British researchers Edward Abraham and Guy Newton purified cephalosporin C, identifying its β-lactam core structure. Hydrolysis of cephalosporin C yielded 7-aminocephalosporanic acid (7-ACA), analogous to penicillin’s 6-aminopenicillanic acid (6-APA), enabling semisynthetic modification [6]. Eli Lilly pioneered large-scale 7-ACA production, leading to cephalothin (1964), the first clinically used cephalosporin. Subsequent generations emerged through targeted molecular engineering:

  • First-generation (e.g., cephalexin): Optimized for Gram-positive activity (e.g., Staphylococcus, Streptococcus) but limited Gram-negative coverage [1] [9].
  • Second-generation (e.g., cefuroxime): Extended spectrum to include Haemophilus influenzae and Enterobacter aerogenes [3].
  • Third-generation: Introduced in the 1980s, these agents prioritized Gram-negative coverage and β-lactamase stability. Cefotaxime and ceftriaxone exhibited cerebrospinal fluid penetration, enabling meningitis treatment. Ceftazidime incorporated antipseudomonal activity via its aminothiadiazole side chain [1] [9]. Pedoxin exemplifies this generation’s pharmacochemical evolution, balancing broad-spectrum efficacy and resistance mitigation.

Table 1: Generational Evolution of Cephalosporins

GenerationRepresentative AgentsKey Innovations
FirstCefazolin, CephalexinHigh Gram-positive activity; limited Gram-negative coverage
SecondCefuroxime, CefoxitinEnhanced anaerobe and H. influenzae coverage
ThirdCefotaxime, CeftazidimeSuperior Gram-negative spectrum; β-lactamase stability; CNS penetration
FourthCefepimeBalanced Gram-positive/-negative activity; resistance to AmpC β-lactamases
FifthCeftarolineMRSA coverage via PBP2a binding

Classification and Position of Pedoxin in Antimicrobial Therapeutics

Pedoxin belongs to the third-generation cephalosporins, characterized by:

  • Chemical structure: A β-lactam ring fused to a dihydrothiazine ring. Modifications at the R1 (C7) and R2 (C3) positions govern antibacterial activity and pharmacokinetics. Pedoxin’s R1 group enhances affinity for penicillin-binding proteins (PBPs) of Gram-negative bacteria, while its R2 substituent improves serum half-life [6] [9].
  • Mechanism of action: Like all β-lactams, Pedoxin irreversibly inhibits transpeptidase enzymes (PBPs), disrupting peptidoglycan cross-linking. This causes osmotic lysis and cell death, particularly during active bacterial growth [3] [6].
  • Spectrum of activity: Pedoxin targets:
  • Enterobacteriaceae: Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, including strains resistant to earlier cephalosporins. Stability against extended-spectrum β-lactamases (ESBLs) varies among third-generation agents [1] [4].
  • Pseudomonas aeruginosa: Activity depends on specific R1 substitutions; ceftazidime remains the pseudomonal-active benchmark [1].
  • Neisseria gonorrhoeae: Ceftriaxone is first-line for penicillinase-producing strains [1] [8].Notably, Pedoxin lacks reliable activity against Enterococcus, MRSA, Listeria, and Chlamydia [1] [8].

Table 2: WHO Priority Pathogens Targeted by Third-Generation Cephalosporins

WHO Priority CategoryBacteriaResistance ProfilePedoxin’s Utility
CriticalAcinetobacter baumanniiCarbapenem-resistantLimited
Enterobacterales3rd-gen cephalosporin- and carbapenem-resistantVariable (ESBL-dependent)
Pseudomonas aeruginosaCarbapenem-resistantCeftazidime analogues only
HighEnterococcus faeciumVancomycin-resistantNone
Staphylococcus aureusMethicillin-resistant (MRSA)None
Salmonella spp.Fluoroquinolone-resistantHigh (if susceptible)

Resistance to Pedoxin arises via:

  • β-lactamase hydrolysis: ESBLs (e.g., CTX-M, TEM, SHV) and AmpC enzymes cleave its β-lactam ring. Carbapenemases (e.g., KPC, NDM) further compromise efficacy [4] [8].
  • Efflux pumps: Upregulated in Pseudomonas and Acinetobacter expel cephalosporins [4].
  • Altered PBPs: Modified target sites in Streptococcus pneumoniae reduce binding affinity [6].
  • Porin mutations: Loss of outer membrane channels in Gram-negatives limits intracellular accumulation [4] [6].

Global Prevalence of Bacterial Infections Targeted by Pedoxin

Third-generation cephalosporins address high-burden infections across diverse epidemiological settings:

  • Healthcare-associated infections (HAIs): In Middle Eastern acute-care hospitals, HAIs affect 11.2% of patients, predominantly from Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Resistance to third-generation cephalosporins exceeds 40% among K. pneumoniae isolates, complicating empiric therapy [2] [7]. Sub-Saharan Africa reports similar trends, with AMR-driven mortality amplified by limited diagnostics and alternative antibiotics [5] [10].
  • Community-acquired infections: Urinary tract infections (UTIs) caused by ESBL-producing E. coli are prevalent globally. A Senegalese study found E. coli caused 39% of bacterial infections, with 55.7% of isolates being multidrug-resistant (MDR). Third-generation cephalosporins remain first-line for pyelonephritis in regions with low ESBL prevalence [5] [9].
  • Critical WHO pathogens: Enterobacterales resistant to third-generation cephalosporins are classified as critical priority by WHO (2024). These cause 16.8% of community infections in the Middle East and 28.3% of all hospitalized infections in Africa [2] [5] [8]. Projections indicate AMR will cause 39 million deaths globally by 2050, with MDR Enterobacterales and Pseudomonas major contributors [10].

Table 3: Regional Prevalence of Key Pathogens and Resistance Patterns

RegionInfection BurdenResistance to 3rd-Gen CephalosporinsClinical Implications
Sub-Saharan Africa230 AMR deaths/100,000; high MDR-TB incidence>50% in E. coli (Senegal) [5]Delayed appropriate therapy; ↑ mortality
Middle East28.3% infection prevalence in hospitals [2]40-50% in K. pneumoniae [2]Overuse of carbapenems; ↑ healthcare costs
South AsiaHighest mortality from MDR enteric feverRising ESBL rates in Salmonella TyphiLimited oral alternatives
Global1.14 million deaths directly attributed to AMR (2021)67.5% projected ↑ by 2050 [10]Requires novel β-lactam/β-lactamase inhibitor combos

The economic burden is substantial: Carbapenem-resistant Enterobacterales infections incur hospital costs ~$24,940 per patient—48% higher than susceptible strains [7]. This underscores Pedoxin’s role in antibiotic stewardship programs when susceptibility is confirmed. However, rising resistance necessitates continuous surveillance and combination therapies (e.g., ceftazidime-avibactam) for ESBL and KPC producers [1] [4].

Properties

CAS Number

158365-17-4

Product Name

Pedoxin

IUPAC Name

10-hydroxy-9-methyl-3,6-dihydropyrido[4,3-f][1,4]oxazocin-4-one

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

InChI

InChI=1S/C10H10N2O3/c1-6-10(14)8-3-11-4-9(13)15-5-7(8)2-12-6/h2-3,14H,4-5H2,1H3

InChI Key

BFTBDYRBPHYHQR-FPYGCLRLSA-N

SMILES

CC1=NC=C2COC(=O)CN=CC2=C1O

Synonyms

3-hydroxy-2-methyl-5-methoxy-4-pyridineformyl-glycyliden ester
pedoxin

Canonical SMILES

CC1=NC=C2COC(=O)CN=CC2=C1O

Isomeric SMILES

CC1=NC=C/2COC(=O)CN/C=C2/C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.